1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- is a complex organic compound known for its unique structural properties. This compound is part of the tetrahydropyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of phenyl groups and a cyclohexenyl moiety adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation reactions using phenyl halides and aluminum chloride as a catalyst.
Cyclohexenyl Moiety Addition: The cyclohexenyl group can be added through a Diels-Alder reaction involving cyclohexadiene and a suitable dienophile.
Maleate Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and high-purity reagents ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully saturated tetrahydropyridine derivatives.
Substitution Products: Various substituted phenyl or cyclohexenyl derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurochemistry.
Medicine: Investigated for its potential therapeutic effects, including its role as a neuroprotective agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- involves its interaction with specific molecular targets in biological systems. It is known to affect dopaminergic pathways, potentially acting as a neuroprotective agent by inhibiting oxidative stress and mitochondrial dysfunction.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydro-4-(4-hydroxyphenyl)-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine: Similar structure with an additional hydroxy group, leading to different reactivity and applications.
Uniqueness
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with dopaminergic pathways sets it apart from other similar compounds, making it a valuable compound in neurochemical research.
Properties
CAS No. |
178555-05-0 |
---|---|
Molecular Formula |
C28H31NO4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-1-[[(1R)-3-phenylcyclohex-3-en-1-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H27N.C4H4O4/c1-3-9-21(10-4-1)23-14-16-25(17-15-23)19-20-8-7-13-24(18-20)22-11-5-2-6-12-22;5-3(6)1-2-4(7)8/h1-6,9-14,20H,7-8,15-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-;/m1./s1 |
InChI Key |
UGSOIMHAQBCDQP-OMADMNBESA-N |
Isomeric SMILES |
C1C[C@H](CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.